2,3,4-tri-O-acetyl-alpha-L-rhamnopyranosyl bromide
Overview
Description
Preparation Methods
The synthesis of 2,3,4-Tri-O-acetyl-alpha-L-rhamnopyranosyl bromide typically involves the acetylation of alpha-L-rhamnopyranose followed by bromination. The reaction conditions often include the use of acetic anhydride and a brominating agent such as hydrogen bromide or phosphorus tribromide . The reaction is carried out under controlled temperatures to ensure the selective formation of the desired product .
Chemical Reactions Analysis
2,3,4-Tri-O-acetyl-alpha-L-rhamnopyranosyl bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide group is replaced by other nucleophiles such as azides, thiols, or amines.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can be involved in redox reactions under appropriate conditions.
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding deacetylated sugar.
Common reagents used in these reactions include sodium azide, thiols, and amines for substitution reactions, and acids or bases for hydrolysis . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2,3,4-Tri-O-acetyl-alpha-L-rhamnopyranosyl bromide is widely used in scientific research, particularly in the fields of:
Mechanism of Action
The mechanism of action of 2,3,4-Tri-O-acetyl-alpha-L-rhamnopyranosyl bromide primarily involves its role as a glycosyl donor. In glycosylation reactions, the bromide group is displaced by a nucleophile, leading to the formation of a glycosidic bond . This process is facilitated by the electron-withdrawing nature of the acetyl groups, which enhance the electrophilicity of the anomeric carbon .
Comparison with Similar Compounds
2,3,4-Tri-O-acetyl-alpha-L-rhamnopyranosyl bromide can be compared to other glycosyl donors such as:
2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl bromide: Similar in structure but differs in the sugar moiety and the number of acetyl groups.
2,3,4-Tri-O-benzoyl-alpha-L-rhamnopyranosyl bromide: Uses benzoyl groups instead of acetyl groups, which can affect the reactivity and solubility.
The uniqueness of this compound lies in its specific acetylation pattern and its utility in forming glycosidic bonds with high selectivity and efficiency .
Properties
IUPAC Name |
(4,5-diacetyloxy-6-bromo-2-methyloxan-3-yl) acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrO7/c1-5-9(18-6(2)14)10(19-7(3)15)11(12(13)17-5)20-8(4)16/h5,9-12H,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUZQAPSYNYIKSR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)Br)OC(=O)C)OC(=O)C)OC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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